N-(PEG1-OH)-N-Boc-PEG2-propargyl

PROTAC Linker Click Chemistry Heterotrifunctional

N-(PEG1-OH)-N-Boc-PEG2-propargyl (CAS: 2100306-85-0) is a branched, heterotrifunctional polyethylene glycol (PEG) derivative with the molecular formula C16H29NO6 and a molecular weight of 331.40 g/mol. The compound contains three distinct reactive handles: a Boc-protected secondary amine, a terminal hydroxyl group, and a propargyl group.

Molecular Formula C16H29NO6
Molecular Weight 331.40 g/mol
CAS No. 2100306-85-0
Cat. No. B609632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(PEG1-OH)-N-Boc-PEG2-propargyl
CAS2100306-85-0
SynonymsN-(PEG1-OH)-N-Boc-PEG2-propargyl
Molecular FormulaC16H29NO6
Molecular Weight331.40 g/mol
Structural Identifiers
InChIInChI=1S/C16H29NO6/c1-5-9-20-13-14-22-11-7-17(6-10-21-12-8-18)15(19)23-16(2,3)4/h1,18H,6-14H2,2-4H3
InChIKeyYEBWOLWOJRIJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-(PEG1-OH)-N-Boc-PEG2-propargyl (2100306-85-0): Technical Baseline and Procurement-Relevant Identity


N-(PEG1-OH)-N-Boc-PEG2-propargyl (CAS: 2100306-85-0) is a branched, heterotrifunctional polyethylene glycol (PEG) derivative with the molecular formula C16H29NO6 and a molecular weight of 331.40 g/mol . The compound contains three distinct reactive handles: a Boc-protected secondary amine, a terminal hydroxyl group, and a propargyl group . It is primarily positioned as a linker for the synthesis of proteolysis-targeting chimeras (PROTACs) and as a click chemistry reagent for bioconjugation applications [1].

Why N-(PEG1-OH)-N-Boc-PEG2-propargyl Cannot Be Directly Substituted with a Linear Analog


Generic substitution with a linear PEG analog is precluded by the compound's branched architecture, which provides a unique spatial arrangement of three orthogonal functional groups (Boc-amine, hydroxyl, propargyl) . In PROTAC design, linker length and geometry are critical determinants of ternary complex formation and degradation efficiency [1]. The specific PEG1/PEG2 arm lengths in this branched scaffold dictate a precise spatial separation that is not replicable by any linear PEG chain of equivalent monomer count, making it non-interchangeable in optimized synthetic routes .

Quantitative Evidence Differentiating N-(PEG1-OH)-N-Boc-PEG2-propargyl from Closest Analogs


Branched Scaffold vs. Linear PEG2-NHBoc: Functional Group Multiplicity

N-(PEG1-OH)-N-Boc-PEG2-propargyl is a branched, heterotrifunctional linker containing three distinct reactive groups: a Boc-protected secondary amine, a terminal hydroxyl, and a propargyl group [1]. In contrast, the linear analog Propargyl-PEG2-NHBoc contains only two functional groups (propargyl and Boc-amine), limiting its utility to two-step, linear modifications [2]. This structural difference means N-(PEG1-OH)-N-Boc-PEG2-propargyl enables three sequential, orthogonal conjugation steps versus two, directly impacting the complexity of accessible molecular architectures .

PROTAC Linker Click Chemistry Heterotrifunctional

Comparison of Functional Group Count: N-(PEG1-OH)-N-Boc-PEG2-propargyl vs. N-(Boc-PEG1)-N-bis(PEG2-propargyl)

N-(PEG1-OH)-N-Boc-PEG2-propargyl provides a balanced set of three orthogonal functionalities: a single Boc-amine, a single hydroxyl, and a single propargyl group [1]. Its close analog, N-(Boc-PEG1)-N-bis(PEG2-propargyl), contains a Boc-amine and two propargyl groups, offering a different reactivity profile (1 Boc-amine + 2 propargyls) . While both are branched and provide three functional groups, the specific composition dictates a different conjugation sequence. The hydroxyl group in the target compound allows for esterification or etherification reactions that are not directly accessible with the bis-propargyl analog .

PROTAC Linker Click Chemistry Multifunctional

Comparison of Molecular Weight and Size: N-(PEG1-OH)-N-Boc-PEG2-propargyl vs. Branched Analogs

N-(PEG1-OH)-N-Boc-PEG2-propargyl has a molecular weight of 331.40 g/mol . This places it as a medium-sized branched linker. For comparison, N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) (CAS: 2100306-62-3) has a slightly lower molecular weight of 319.4 g/mol , while N-(Boc-PEG1)-N-bis(PEG2-propargyl) (CAS: 2100306-63-4) is significantly larger at 456.57 g/mol . These differences in molecular weight directly correlate to differences in hydrodynamic radius and the spatial separation they provide between conjugated ligands, a critical parameter in PROTAC design.

PROTAC Linker Molecular Weight Linker Length

Impact of PEG Architecture on Solubility and Steric Hindrance: Branched vs. Linear Design

The branched architecture of N-(PEG1-OH)-N-Boc-PEG2-propargyl, which combines a PEG1 and a PEG2 spacer, is designed to improve aqueous solubility, reduce steric hindrance, and provide flexibility for orthogonal conjugation strategies . While class-level data confirms that PEG2 spacers provide a compact hydration shell sufficient to quench aggregation [1], the specific combination of a branched PEG1/PEG2 scaffold is noted for enhancing solubility and flexibility while minimizing steric hindrance in complex conjugation systems compared to linear PEG linkers of similar molecular weight .

PROTAC Linker Solubility Bioconjugation

Optimal Application Scenarios for N-(PEG1-OH)-N-Boc-PEG2-propargyl Based on Differential Evidence


Synthesis of Complex, Heterotrifunctional PROTACs Requiring Three Orthogonal Conjugation Steps

This compound is uniquely suited for constructing PROTACs where the warhead, E3 ligase ligand, and a third functional element (e.g., a fluorophore for tracking, a targeting moiety) must be attached in a precise sequence. The presence of three orthogonal handles (Boc-amine, hydroxyl, propargyl) allows for stepwise, controlled conjugation, a capability not offered by linear PEG2 analogs with only two reactive groups [1].

PROTAC Library Synthesis for Medium-Length Linker SAR Exploration

The molecular weight of 331.40 g/mol positions this linker in a specific size regime for exploring structure-activity relationships (SAR) around linker length. It is a distinct, non-interchangeable member of a branched linker library alongside smaller (e.g., MW 319.4 ) and larger (e.g., MW 456.57 ) branched analogs, each providing a different optimal spatial separation for ternary complex formation [2].

Bioconjugation Workflows Requiring a Hydroxyl Group for Esterification or Etherification

In bioconjugation strategies where a terminal hydroxyl group is required for subsequent derivatization (e.g., esterification with an acid, activation to a reactive intermediate), this compound provides the necessary functionality. This is a key differentiator from similar branched linkers like N-(Boc-PEG1)-N-bis(PEG2-propargyl), which replaces the hydroxyl with a second propargyl group and thus offers a completely different reactivity profile .

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